2-Ethyl-5-(1-tosylpiperidin-4-yl)-1,3,4-thiadiazole
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Overview
Description
2-Ethyl-5-(1-tosylpiperidin-4-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tosylpiperidine moiety adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(1-tosylpiperidin-4-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylthiosemicarbazide with 1-tosylpiperidin-4-one in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(1-tosylpiperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-5-(1-tosylpiperidin-4-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(1-tosylpiperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tosylpiperidine moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1,3,4-thiadiazole: Lacks the tosylpiperidine moiety, resulting in different biological activity.
5-(1-Tosylpiperidin-4-yl)-1,3,4-thiadiazole: Similar structure but without the ethyl group, leading to variations in chemical reactivity and biological properties.
Uniqueness
2-Ethyl-5-(1-tosylpiperidin-4-yl)-1,3,4-thiadiazole is unique due to the combination of the thiadiazole ring and the tosylpiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-3-15-17-18-16(22-15)13-8-10-19(11-9-13)23(20,21)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYMWRPAIMJIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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